Cas no 1807183-06-7 (3-Bromo-6-fluoro-2-nitrophenylacetic acid)

3-Bromo-6-fluoro-2-nitrophenylacetic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromo-6-fluoro-2-nitrophenylacetic acid
-
- インチ: 1S/C8H5BrFNO4/c9-5-1-2-6(10)4(3-7(12)13)8(5)11(14)15/h1-2H,3H2,(H,12,13)
- InChIKey: UQMLAQDNWHIXPC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1[N+](=O)[O-])CC(=O)O)F
計算された属性
- せいみつぶんしりょう: 276.93860 g/mol
- どういたいしつりょう: 276.93860 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.1
- ぶんしりょう: 278.03
- 疎水性パラメータ計算基準値(XlogP): 2
3-Bromo-6-fluoro-2-nitrophenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013025527-250mg |
3-Bromo-6-fluoro-2-nitrophenylacetic acid |
1807183-06-7 | 97% | 250mg |
499.20 USD | 2021-06-24 | |
Alichem | A013025527-500mg |
3-Bromo-6-fluoro-2-nitrophenylacetic acid |
1807183-06-7 | 97% | 500mg |
815.00 USD | 2021-06-24 | |
Alichem | A013025527-1g |
3-Bromo-6-fluoro-2-nitrophenylacetic acid |
1807183-06-7 | 97% | 1g |
1,490.00 USD | 2021-06-24 |
3-Bromo-6-fluoro-2-nitrophenylacetic acid 関連文献
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
3-Bromo-6-fluoro-2-nitrophenylacetic acidに関する追加情報
Recent Advances in the Application of 3-Bromo-6-fluoro-2-nitrophenylacetic Acid (CAS: 1807183-06-7) in Chemical Biology and Pharmaceutical Research
The compound 3-Bromo-6-fluoro-2-nitrophenylacetic acid (CAS: 1807183-06-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This aromatic acetic acid derivative, characterized by its bromo, fluoro, and nitro functional groups, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in the design of enzyme inhibitors, receptor modulators, and other pharmacologically relevant compounds.
One of the most notable applications of 3-Bromo-6-fluoro-2-nitrophenylacetic acid is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the unique structural features of this compound allow for the development of highly selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel EGFR (Epidermal Growth Factor Receptor) inhibitors, which showed promising activity against non-small cell lung cancer (NSCLC) cell lines. The bromo and fluoro substituents were found to enhance binding affinity, while the nitro group facilitated further chemical modifications.
In addition to its role in kinase inhibition, 3-Bromo-6-fluoro-2-nitrophenylacetic acid has been explored as a building block for the development of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of the nitro group was critical for the observed antibacterial effects, suggesting its potential in addressing antibiotic resistance.
The compound's utility extends beyond therapeutic applications. Researchers have also investigated its use in chemical biology as a probe for studying enzyme mechanisms. For instance, a 2022 study in ACS Chemical Biology utilized 3-Bromo-6-fluoro-2-nitrophenylacetic acid as a substrate analog to elucidate the catalytic mechanism of a novel hydrolase enzyme. The study provided insights into enzyme-substrate interactions, paving the way for the design of more efficient biocatalysts.
Despite its promising applications, challenges remain in the large-scale synthesis and optimization of 3-Bromo-6-fluoro-2-nitrophenylacetic acid. Recent advancements in green chemistry have addressed some of these issues, with studies focusing on solvent-free reactions and catalytic methods to improve yield and reduce environmental impact. A 2023 report in Green Chemistry highlighted a novel catalytic approach that achieved a 90% yield while minimizing waste production.
In conclusion, 3-Bromo-6-fluoro-2-nitrophenylacetic acid (CAS: 1807183-06-7) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from drug discovery to enzyme mechanism studies. Continued research into its synthesis and functionalization is expected to unlock further potential, making it a compound of enduring interest in the field.
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